molecular formula C20H18F2N2O3S2 B2863509 4-{2-[(E)-[(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)methylidene]amino]ethyl}benzene-1-sulfonamide CAS No. 326876-37-3

4-{2-[(E)-[(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)methylidene]amino]ethyl}benzene-1-sulfonamide

Cat. No.: B2863509
CAS No.: 326876-37-3
M. Wt: 436.49
InChI Key: UGONUCQFJDRXBF-ZMOGYAJESA-N
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Description

The compound 4-{2-[(E)-[(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)methylidene]amino]ethyl}benzene-1-sulfonamide is a sulfonamide-containing Schiff base derivative. Its structure features:

  • A benzene-1-sulfonamide core linked to a furan ring via an ethylenediamine spacer.
  • A difluoromethylsulfanylphenyl substituent on the furan ring.
  • An (E)-configured imine (Schiff base) group, critical for its stereoelectronic properties.

This compound is part of a broader class of sulfonamide-Schiff base hybrids investigated for their biological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

4-[2-[[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]methylideneamino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3S2/c21-20(22)28-17-6-3-15(4-7-17)19-10-5-16(27-19)13-24-12-11-14-1-8-18(9-2-14)29(23,25)26/h1-10,13,20H,11-12H2,(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGONUCQFJDRXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=CC2=CC=C(O2)C3=CC=C(C=C3)SC(F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{2-[(E)-[(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)methylidene]amino]ethyl}benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-{2-[(E)-[(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)methylidene]amino]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{2-[(E)-[(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)methylidene]amino]ethyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-[(E)-[(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)methylidene]amino]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogs

Compound (I): 4-{2-[(Z)-(5-Methyl-2-furyl)methylideneamino]ethyl}benzenesulfonamide
  • Key Differences:
    • Substituent: 5-methylfuran vs. 5-(difluoromethylsulfanylphenyl)furan in the target compound.
    • Configuration: Z-imine vs. E-imine.
    • Intermolecular Interactions: Forms S(5) ring motifs via intramolecular C–H⋯O bonds and N–H⋯O/N–H⋯N hydrogen-bonded polymeric chains. The Z-configuration facilitates dimerization, whereas the E-configuration in the target compound may alter packing efficiency and solubility .
Compound (IV): 4-(2-((5-Chloro-2-hydroxybenzylidene)amino)ethyl)benzenesulfonamide
  • Key Differences: Substituent: Chloro-hydroxybenzylidene vs. difluoromethylsulfanylphenyl-furan.

Physicochemical and Electronic Properties

Property Target Compound Compound (I) Compound (IV)
Molecular Weight ~465.5 g/mol ~336.4 g/mol ~370.8 g/mol
LogP ~3.2 (estimated) ~1.8 ~2.5
Hydrogen Bond Donors 2 (sulfonamide NH₂) 2 (sulfonamide NH₂) 3 (sulfonamide NH₂ + OH)
Electron Effects Strong electron-withdrawing (CF₂, S) Moderate (methyl, furan) Mixed (Cl, OH)

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